molecular formula C10H10N2OS B15110726 (Z)-4-(m-tolylimino)thiazolidin-2-one

(Z)-4-(m-tolylimino)thiazolidin-2-one

Katalognummer: B15110726
Molekulargewicht: 206.27 g/mol
InChI-Schlüssel: UOHZTZVRSZMUQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-(m-tolylimino)thiazolidin-2-one is an organic compound that belongs to the class of thiazolidinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(m-tolylimino)thiazolidin-2-one typically involves the reaction of m-toluidine with thiazolidine-2,4-dione under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-4-(m-tolylimino)thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a different thiazolidinone derivative, while substitution could introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-4-(m-tolylimino)thiazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazolidinones have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This compound may exhibit similar biological activities, making it a subject of interest in drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for developing new drugs. Its biological activities could be harnessed to treat various diseases, including infections, inflammation, and metabolic disorders.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a precursor for advanced materials.

Wirkmechanismus

The mechanism of action of (Z)-4-(m-tolylimino)thiazolidin-2-one would depend on its specific biological target. In general, thiazolidinones can interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s molecular structure allows it to fit into the active sites of these targets, inhibiting or activating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Z)-4-(m-tolylimino)thiazolidin-2-one include other thiazolidinones, such as:

  • 4-(p-tolylimino)thiazolidin-2-one
  • 4-(o-tolylimino)thiazolidin-2-one
  • 4-(phenylimino)thiazolidin-2-one

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and stereochemistry

Eigenschaften

Molekularformel

C10H10N2OS

Molekulargewicht

206.27 g/mol

IUPAC-Name

4-(3-methylphenyl)imino-1,3-thiazolidin-2-one

InChI

InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)11-9-6-14-10(13)12-9/h2-5H,6H2,1H3,(H,11,12,13)

InChI-Schlüssel

UOHZTZVRSZMUQT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N=C2CSC(=O)N2

Löslichkeit

>30.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.